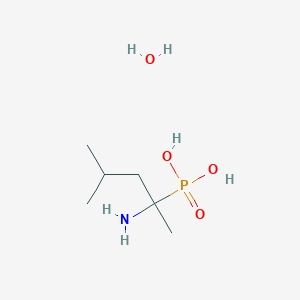
3-AMINOPYRIDINE-D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopyridine-D6 (3-AP-D6) is a synthetic compound consisting of a pyridine ring with an amino group and a deuterium atom attached. It is a derivative of 3-aminopyridine (3-AP) and is used in a variety of applications, such as pharmaceuticals, drug discovery, and molecular biology. 3-AP-D6 is a useful tool for studying the structure and function of proteins and other macromolecules. In addition, it is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Scientific Research Applications
Inhibitor in Preclinical Tumor Models
3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) is noted for its potency as a ribonucleotide reductase inhibitor, demonstrating activity in preclinical tumor model systems. The pharmacokinetics of 3-AP, administered via a 96-hour intravenous infusion, were explored in a Phase I trial involving patients with advanced cancer. The study concluded that 3-AP is safe and well-tolerated at specific doses, marking its significance for further Phase II trials in the context of cancer treatment (Wadler et al., 2004).
Self-association and Solvation Modeling
The self-association behaviors of 2-aminopyridine and 3-aminopyridine were studied using nuclear magnetic resonance spectroscopy and ab initio computational methods. The study offered insights into the dimer structures significant in these self-association processes, which can be pivotal for understanding molecular interactions and designing novel compounds in scientific research (Boyd et al., 2004).
Mechanism of Action
Target of Action
3-Aminopyridine-D6, like other aminopyridines, primarily targets potassium channels . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials. By inhibiting these channels, aminopyridines can affect the nerve action potential .
Mode of Action
This compound inhibits potassium channels, which results in a widening of the nerve action potential . This can reverse conduction block in experimentally demyelinated axons . The compound acts similarly on synaptic potassium channels .
Pharmacokinetics
Aminopyridines in general have been found to have a small but significant beneficial effect on disability . At higher doses, they may precipitate an encephalopathy or seizures .
Result of Action
The inhibition of potassium channels by this compound can reverse conduction block in demyelinated axons, potentially improving function in patients with conditions like multiple sclerosis . The compound’s use can be complicated by the development of seizures and insomnia .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-AMINOPYRIDINE-D6 involves the conversion of a starting material into the final product through a series of chemical reactions.", "Starting Materials": [ "Pyridine-D6", "Hydrogen gas", "Ammonia gas", "Sodium metal", "Ethanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Reduction of Pyridine-D6 with hydrogen gas in the presence of a palladium catalyst to form 3-pyridyl-D6", "Step 2: Treatment of 3-pyridyl-D6 with ammonia gas in ethanol to form 3-aminopyridine-D6", "Step 3: Purification of 3-aminopyridine-D6 by treatment with hydrochloric acid and subsequent neutralization with sodium hydroxide" ] } | |
| 1219805-61-4 | |
Molecular Formula |
C5D6N2 |
Molecular Weight |
100.15 |
synonyms |
3-AMINOPYRIDINE-D6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate](/img/structure/B1141618.png)

![1,3,3-Trimethyl-2-[(E)-3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3H-indolium tetraphenylborate](/img/structure/B1141621.png)
![(2S,3AR,6aS)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1141623.png)




